molecular formula C11H13NO4 B025151 Tert-butyl 4-nitrobenzoate CAS No. 19756-72-0

Tert-butyl 4-nitrobenzoate

Cat. No. B025151
Key on ui cas rn: 19756-72-0
M. Wt: 223.22 g/mol
InChI Key: ADMFDTHMUXRMJQ-UHFFFAOYSA-N
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Patent
US04219482

Procedure details

In this way, 4-nitro-benzaldehyde reacts with tert-butanol in the presence of tert-butyl hypiodite to give tert-butyl 4-nitro-benzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12]([OH:16])([CH3:15])([CH3:14])[CH3:13]>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]([O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:9])=[CH:10][CH:11]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OC(C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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